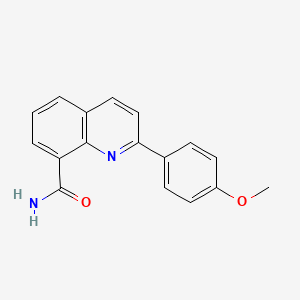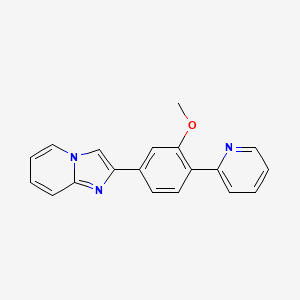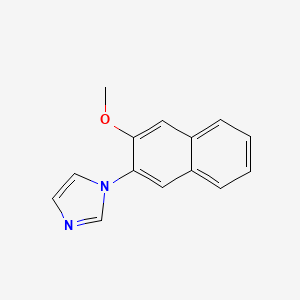
Phenyl Phenothiazine-10-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 10H-phenothiazine-10-carboxylate is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10-phenyl-10H-phenothiazine. One common method includes the use of a laser desorption/ionization technique, where the compound is site-specifically carboxylated . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of phenyl 10H-phenothiazine-10-carboxylate may involve large-scale synthesis using similar carboxylation techniques. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions: Phenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
科学的研究の応用
フェニル 10H-フェノチアジン-10-カルボン酸は、科学研究において幅広い用途を持っています。
化学: 中性小分子の検出のためのレーザー脱離イオン化質量分析法におけるマトリックスとして使用されています.
生物学: 安定なラジカルカチオンを形成する能力により、生物学的相互作用を研究する際の潜在的な用途があります。
医薬品: フェノチアジンの誘導体は、抗精神病薬や制吐剤として知られており、この化合物も同様の可能性を持っているかもしれません。
産業: 独自の電子特性と光学特性を持つ新素材の開発に使用されます。
作用機序
フェニル 10H-フェノチアジン-10-カルボン酸の作用機序には、部位特異的カルボキシル化によるラジカルカチオンの形成が伴います。これらのラジカルカチオンは、タンパク質や核酸などのさまざまな分子標的に相互作用し、その構造と機能の変化を引き起こします。 化合物の安定なラジカルカチオンを形成する能力は、質量分析法やその他の分析技術に役立ちます .
類似化合物:
フェノチアジン: 親化合物で、医薬品や材料科学で幅広い用途が知られています。
フェノキサジン: 構造的に類似した化合物で、電子特性が異なります。
カルボキシル化フェノチアジン: フェノチアジンコアの異なる位置にカルボキシル基を持つ他の誘導体。
独自性: フェニル 10H-フェノチアジン-10-カルボン酸は、その独特のカルボキシル化パターンによって、安定なラジカルカチオンを形成する能力が向上しており、これが独自性です。 この特性により、質量分析法などの分析技術に特に役立ち、中性小分子の検出を改善することができます .
類似化合物との比較
Phenothiazine: The parent compound, known for its wide range of applications in medicine and materials science.
Phenoxazine: A structurally similar compound with different electronic properties.
Carboxylated Phenothiazines: Other derivatives with carboxyl groups at different positions on the phenothiazine core.
Uniqueness: Phenyl 10H-phenothiazine-10-carboxylate is unique due to its specific carboxylation pattern, which enhances its ability to form stable radical cations. This property makes it particularly useful in analytical techniques like mass spectrometry, where it can improve the detection of neutral small molecules .
特性
CAS番号 |
66721-07-1 |
|---|---|
分子式 |
C19H13NO2S |
分子量 |
319.4 g/mol |
IUPAC名 |
phenyl phenothiazine-10-carboxylate |
InChI |
InChI=1S/C19H13NO2S/c21-19(22-14-8-2-1-3-9-14)20-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)20/h1-13H |
InChIキー |
FGMRQVNHYGGLSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
正規SMILES |
C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)

![N-hydroxy-4-[(2-phenylacetyl)amino]benzamide](/img/structure/B3063384.png)




![4-[(3-Hydroxy-benzylidene)-amino]-benzenesulfonamide](/img/structure/B3063432.png)
![4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide](/img/structure/B3063445.png)





